
4,4'-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is a quaternary ammonium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two benzylpyridinium moieties linked by a propane-1,3-diyl bridge and counterbalanced by two bromide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide typically involves the reaction of 1-benzylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The benzylpyridinium moieties can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: Products would include the corresponding substituted pyridinium salts.
Oxidation and Reduction: Products would vary depending on the specific redox reaction but could include oxidized or reduced forms of the benzylpyridinium moieties.
科学的研究の応用
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in formulations for treating infections.
作用機序
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is primarily based on its ability to interact with biological membranes. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
類似化合物との比較
Similar Compounds
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Similar structure but with tert-butyl groups instead of benzyl groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Similar linker but with piperidine moieties instead of benzylpyridinium.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is unique due to its specific combination of benzylpyridinium moieties and the propane-1,3-diyl linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
121276-71-9 |
|---|---|
分子式 |
C27H28Br2N2 |
分子量 |
540.3 g/mol |
IUPAC名 |
1-benzyl-4-[3-(1-benzylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C27H28N2.2BrH/c1-3-8-26(9-4-1)22-28-18-14-24(15-19-28)12-7-13-25-16-20-29(21-17-25)23-27-10-5-2-6-11-27;;/h1-6,8-11,14-21H,7,12-13,22-23H2;2*1H/q+2;;/p-2 |
InChIキー |
JMEBIQUJNJACRZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCCC3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


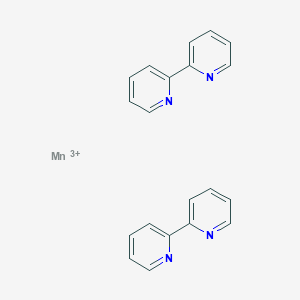
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
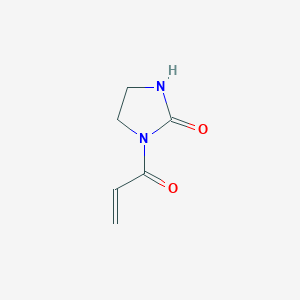
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
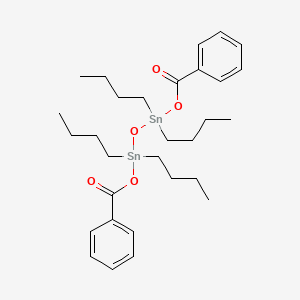

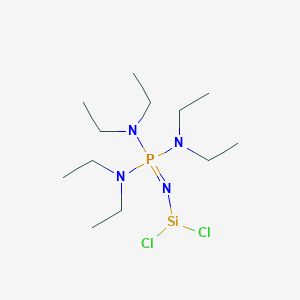
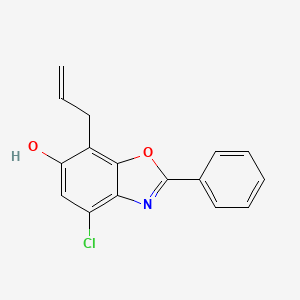
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)


